Isopropylideneglycerol

Enzymatic Resolution Chiral Synthesis Lipase Catalysis

Select Isopropylideneglycerol (Solketal) for unmatched versatility as a renewable, bio-based solvent and chiral building block. Unlike glycerol formal or carbonate substitutes, its unique dioxolane ring delivers broad-spectrum solubility—miscible with water, alcohols, and hydrocarbons—ideal for fragrance stabilization, pharma co-solvent systems, and cleaning formulations. Enantiopure grades (ee ≥99%) enable asymmetric synthesis of β-blockers and prostaglandins. High-yield ketalization and facile deprotection support tailored lipid synthesis. A GC-validated standard ensures reliable process monitoring.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
Cat. No. B7884900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylideneglycerol
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(=C(C(CO)O)O)C
InChIInChI=1S/C6H12O3/c1-4(2)6(9)5(8)3-7/h5,7-9H,3H2,1-2H3
InChIKeyVTDOEFXTVHCAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropylideneglycerol (Solketal) for Research & Industrial Procurement: Key Properties and Applications


Isopropylideneglycerol (CAS 100-79-8), commonly known as Solketal, is a glycerol-derived cyclic ketal (2,2-dimethyl-1,3-dioxolane-4-methanol) that exists as a clear, colorless liquid. This compound is produced through the acid-catalyzed condensation of glycerol with acetone, a process that has been refined for high-yield, continuous production using heterogeneous catalysis [1]. Solketal is characterized by its miscibility with water and a broad polarity range of organic solvents, from alcohols to hydrocarbons, and is marketed as a renewable, 'green' solvent due to its derivation from biodiesel byproduct glycerol [2].

Isopropylideneglycerol vs. Generic Substitutes: Why Chemical Selection Matters


Substituting Isopropylideneglycerol with a seemingly similar glycerol derivative like Glycerol Formal or Glycerol Carbonate is not chemically or functionally equivalent. The specific cyclic ketal structure of Solketal (a five-membered dioxolane ring) imparts a distinct physicochemical profile—including lower density, different boiling point, and a unique polarity balance—that directly impacts its performance as a solvent, plasticizer, and synthetic intermediate [1]. Furthermore, the chiral center on the glycerol backbone makes enantiomerically pure forms of Isopropylideneglycerol (ee ≥99%) essential chiral building blocks for the asymmetric synthesis of pharmaceuticals like β-blockers and prostaglandins, a capability that achiral or racemic substitutes cannot provide . The following evidence quantifies these critical differences.

Quantitative Differentiation of Isopropylideneglycerol: A Data-Driven Procurement Guide


Superior Enantioselectivity for Kinetic Resolution vs. Alternative Substrates

In enzymatic kinetic resolutions for producing enantiomerically pure synthons, the choice of substrate is critical. A study comparing the hydrolysis of racemic Isopropylideneglycerol (Solketal) octanoate versus its acetate counterpart by Pseudomonas sp. lipase demonstrated a marked difference in substrate suitability. The octanoate ester, bearing a longer acyl chain, was found to be a significantly better substrate for this lipase, enabling the resolution process [1]. Under optimized conditions, the use of Pseudomonas sp. lipase (Amano AK) with the octanoate substrate achieved enantioselectivity (E value) up to 200 [1]. This high selectivity is crucial for obtaining enantiomerically pure (S)-alcohol or the remaining ester, which are key building blocks for pharmaceuticals such as β-adrenoceptor antagonists and prostaglandins [1].

Enzymatic Resolution Chiral Synthesis Lipase Catalysis

Quantified Physical Property Differentiation for Solvent Selection: Isopropylideneglycerol vs. Glycerol Formal

In industrial and laboratory solvent applications, the density and boiling point of a solvent are primary selection criteria affecting process design, material handling, and energy costs. Isopropylideneglycerol (Solketal) and Glycerol Formal are both bio-based, water-miscible solvents used in similar applications, yet they exhibit significant differences in key physical properties. According to data from multiple sources, the density of Isopropylideneglycerol at 25 °C is 1.063 g/mL [1], while Glycerol Formal exhibits a significantly higher density, reported to be in the range of 1.200 to 1.215 g/mL . Conversely, the boiling point of Isopropylideneglycerol is reported as 188-189 °C [1], whereas Glycerol Formal has a higher boiling point range of 191-195 °C .

Solvent Selection Physical Chemistry Green Solvents

Comparative Synthetic Yield and Selectivity in Isopropylideneglycerol Production

The classic Organic Syntheses procedure for preparing racemic Isopropylideneglycerol from glycerol and acetone, catalyzed by p-toluenesulfonic acid in petroleum ether under reflux with azeotropic water removal, provides a benchmark yield of 87–90% (125–129 g from 100 g glycerol) [1]. This high yield is achieved with straightforward workup and isolation. While not a direct head-to-head comparison in a single study, this yield is notably higher than reported yields for some alternative ketalization methods or for the synthesis of other glycerol-derived solvents under comparable conditions. For example, the conversion of solketal to solketal carbonate via a carbonate interchange reaction with diethyl carbonate is reported to give isolated yields in the 65–70% range [2].

Chemical Synthesis Process Chemistry Ketalization

Unique Polarity Profile as a Universal Solvent vs. Class Comparators

The amphiphilic character of Isopropylideneglycerol arises from its combination of a cyclic ether (dioxolane) and a primary alcohol functional group. This structure gives it a balanced affinity for both polar and non-polar substances, distinguishing it from many other solvents [1]. While precise quantitative comparisons of solubility parameters (e.g., Hansen Solubility Parameters) were not found in the searched sources, the observed property of being miscible with water and organic solvents ranging from alcohols to hydrocarbons [2] is a class-level differentiator when compared to solvents like glycerol carbonate, which is primarily a polar aprotic solvent with limited miscibility with non-polar hydrocarbons.

Solvent Polarity Formulation Science Solubility

High Enantiomeric Purity as a Critical Differentiator for Chiral Synthon Procurement

Isopropylideneglycerol is available commercially in both racemic and enantiomerically pure forms. The (S)-(+)-enantiomer is specifically offered with a high assay (98%) and exceptionally high optical purity (ee: 99% by GLC) . This level of enantiomeric excess is critical for its application as a 'sole chiral origin' or 'key building block' in the asymmetric synthesis of complex molecules like propafenone and various glycerides [1]. In contrast, common alternatives like Glycerol Formal or Glycerol Carbonate are achiral molecules, making them unsuitable for any application requiring stereochemical control. For racemic applications, the cost-effectiveness of the racemate is a key differentiator.

Chiral Synthesis Pharmaceutical Intermediates Asymmetric Catalysis

Isopropylideneglycerol (Solketal): Leading Industrial and Research Application Scenarios


Chiral Synthon for Asymmetric Drug Synthesis

As established by the high enantiomeric purity (ee ≥99%) and enantioselective resolution data, enantiopure Isopropylideneglycerol is the definitive choice for synthesizing chiral pharmaceuticals. It serves as a critical starting material for constructing the stereochemically complex core of β-adrenoceptor antagonists (e.g., propranolol, metoprolol) and the prostaglandin family of signaling molecules, where the correct stereochemistry is essential for biological activity [1].

Universal Green Solvent for Complex Formulations

The unique ability of Isopropylideneglycerol to dissolve both polar and non-polar compounds makes it a superior solvent choice for industries requiring broad-spectrum solubility from a single, bio-based component. This property is particularly valuable in the fragrance industry for stabilizing essential oil blends, in cleaning solutions for removing diverse types of soils, and in pharmaceutical preparations where it acts as a co-solvent and suspending agent to enhance the bioavailability of active ingredients [2].

Efficient Protecting Group in Glyceride Synthesis

The high-yielding (87-90%) and scalable synthesis of Isopropylideneglycerol, combined with its straightforward deprotection under mild acidic conditions, positions it as an essential intermediate for the production of mono-, di-, and triglycerides. It is widely used in lipid research and industrial applications to selectively protect the 1,2-diol moiety of glycerol, allowing for controlled esterification of the free 3-hydroxyl group to create tailored lipids for nutrition, cosmetics, and pharmaceutical formulations [3].

Analytical Calibration Standard for Glycerol Ketalization

Due to its well-defined properties and the importance of its synthesis from glycerol and acetone, Isopropylideneglycerol is directly employed as a calibration standard in gas chromatography (GC) methods. This allows for the precise quantification of solketal yield and glycerol conversion during the optimization and monitoring of ketalization reactions, which is a critical analytical need for process development in biodiesel and green chemistry sectors .

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